Ethyl 3-amino-4,4-dimethylhexanoate
Description
Ethyl 3-amino-4,4-dimethylhexanoate is an organic compound featuring an ester group, an amino group at the third carbon, and two methyl substituents at the fourth carbon of the hexanoate backbone. The amino group enables nucleophilic reactivity, while the dimethyl substituents likely enhance steric bulk and influence solubility in non-polar environments. Such compounds are critical in pharmaceutical and agrochemical research for constructing complex heterocycles or functionalized molecules .
Properties
Molecular Formula |
C10H21NO2 |
|---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
ethyl 3-amino-4,4-dimethylhexanoate |
InChI |
InChI=1S/C10H21NO2/c1-5-10(3,4)8(11)7-9(12)13-6-2/h8H,5-7,11H2,1-4H3 |
InChI Key |
AAFDTKKLACUZEG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C(CC(=O)OCC)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural and functional differences between Ethyl 3-amino-4,4-dimethylhexanoate and its analogs:
Physicochemical Properties
- Lipophilicity: Trifluoromethyl and dimethyl groups enhance lipophilicity, improving membrane permeability in bioactive compounds. Ethyl 3-amino-4,4,4-trifluorocrotonate likely has higher logP than the dimethyl variant due to fluorine’s hydrophobic nature .
- Solubility: Ethyl 4,4-diethoxy-3-oxobutanoate’s polar ketone and ethoxy groups increase water solubility compared to amino-substituted analogs .
- Thermal Stability: Trifluoromethyl groups confer thermal stability, making Ethyl 3-amino-4,4,4-trifluorocrotonate suitable for high-temperature reactions, whereas the dimethyl variant may decompose faster under similar conditions .
Research Findings and Industrial Relevance
- Pharmaceuticals: Amino esters like this compound are precursors for β-amino acids, which are building blocks for peptidomimetics and enzyme inhibitors.
- Agrochemicals : The trifluoromethyl analog’s resistance to metabolic degradation makes it valuable in pesticide design, as seen in patented fluorinated pyrethroids .
- Safety Considerations: Carboxylic acid analogs (e.g., 3-(aminomethyl)-4,5-dimethylhexanoic acid) exhibit different handling requirements due to higher corrosivity compared to ester derivatives .
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